3-Bromo-4-(2,2,2-trifluoroethoxy)oxolane
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Overview
Description
3-Bromo-4-(2,2,2-trifluoroethoxy)oxolane is a chemical compound with the molecular formula C6H8BrF3O2 and a molecular weight of 249.03 g/mol . This compound is characterized by the presence of a bromine atom, a trifluoroethoxy group, and an oxolane ring, making it a unique and versatile molecule in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(2,2,2-trifluoroethoxy)oxolane typically involves the reaction of 3-bromooxolane with 2,2,2-trifluoroethanol under specific conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF), at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity . The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-(2,2,2-trifluoroethoxy)oxolane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The oxolane ring can be oxidized to form corresponding lactones.
Reduction Reactions: The trifluoroethoxy group can be reduced under specific conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF) at moderate temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Substitution: Formation of azides or thiocyanates.
Oxidation: Formation of lactones.
Reduction: Formation of alcohols or alkanes.
Scientific Research Applications
3-Bromo-4-(2,2,2-trifluoroethoxy)oxolane has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Bromo-4-(2,2,2-trifluoroethoxy)oxolane involves its interaction with specific molecular targets and pathways . The bromine atom and trifluoroethoxy group play crucial roles in its reactivity and binding affinity . The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .
Properties
Molecular Formula |
C6H8BrF3O2 |
---|---|
Molecular Weight |
249.03 g/mol |
IUPAC Name |
3-bromo-4-(2,2,2-trifluoroethoxy)oxolane |
InChI |
InChI=1S/C6H8BrF3O2/c7-4-1-11-2-5(4)12-3-6(8,9)10/h4-5H,1-3H2 |
InChI Key |
FMMLLPUOBADMTL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CO1)Br)OCC(F)(F)F |
Origin of Product |
United States |
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